

initial studies and preclinical data for KYA1797K

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Compound of Interest

Compound Name: KYA1797K

Cat. No.: B608405

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KYA1797K: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and preclinical data for **KYA1797K**, a novel small molecule inhibitor of the Wnt/ β -catenin signaling pathway. The information presented herein is a synthesis of publicly available preclinical research, intended to inform further investigation and development of this compound.

Core Mechanism of Action

KYA1797K is a potent and selective inhibitor of Wnt/ β -catenin signaling.[1][2] Its primary mechanism involves binding directly to the RGS (Regulator of G-protein Signaling) domain of axin.[2][3][4] This interaction enhances the formation and stability of the β -catenin destruction complex, which consists of axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 β (GSK3 β), and casein kinase 1 (CK1).[5] By promoting the assembly of this complex, **KYA1797K** facilitates the GSK3 β -mediated phosphorylation of β -catenin, leading to its ubiquitination and subsequent proteasomal degradation.[5]

A key feature of **KYA1797K** is its dual action in also promoting the degradation of Ras proteins.[4][6] This occurs through a similar mechanism, where the activation of GSK3 β leads to the phosphorylation and subsequent degradation of Ras.[3][6] This dual targeting of both β -catenin and Ras makes **KYA1797K** a promising candidate for cancers with co-activation of both Wnt/ β -catenin and Ras/ERK pathways.[2][7]

Quantitative Preclinical Data

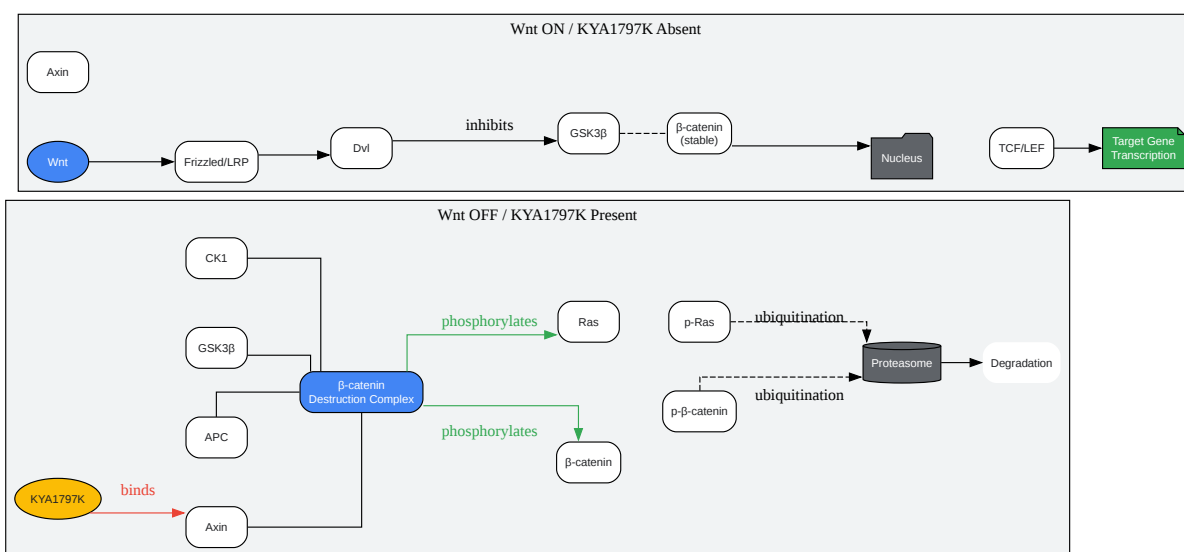
The following tables summarize the key quantitative data from initial preclinical studies of **KYA1797K**.

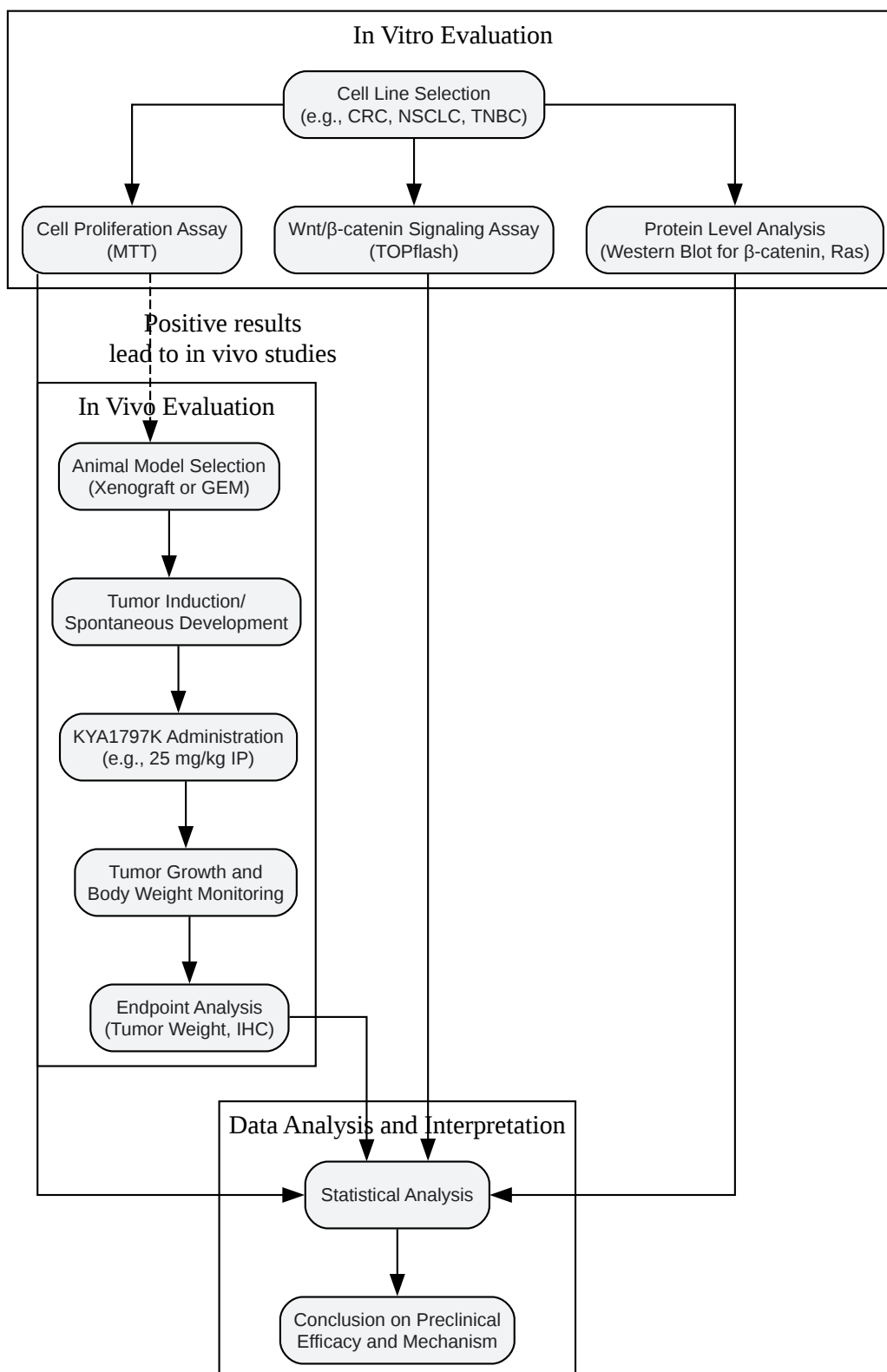
| Parameter | Value | Assay System | Reference |
|-------------------------------|-------------|---|---|
| IC ₅₀ | 0.75 µM | TOPflash reporter assay | [1] [2] |
| IC ₅₀ (PD-1/PD-L1) | 94 ± 4.2 µM | FRET-based PD-1/SHP-2 interaction assay | [3] |

| Study Type | Cancer Model | Dosing Regimen | Key Findings | Reference |
|------------------|--|-------------------------------------|--|-----------|
| In Vivo Efficacy | Colorectal Cancer (CRC) Xenograft (D-MT cells) | 25 mg/kg, intraperitoneal injection | Reduced tumor weight and volume by 70%; decreased levels of β -catenin and Ras. | [1] |
| In Vivo Efficacy | Non-Small Cell Lung Cancer (NSCLC) (KrasLA2 mouse model) | Not specified | Effectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway. | [7] |
| In Vivo Efficacy | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | Not specified | Reduced tumor growth; decreased levels of β -catenin, pan-RAS, and EGFR. | [4] |
| In Vivo Efficacy | Kidney Aging (D-gal-treated mice) | Not specified | Inhibited β -catenin pathway, preserved mitochondrial homeostasis, repressed cellular senescence, and retarded fibrosis. | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and the mechanism of action of **KYA1797K**.





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